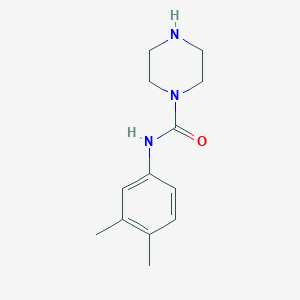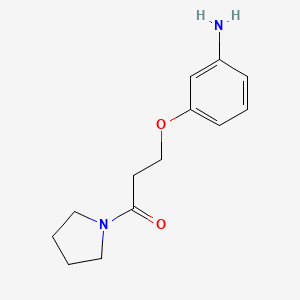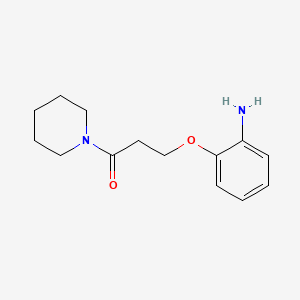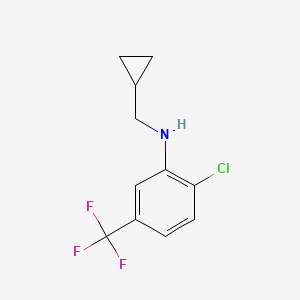![molecular formula C14H15NO3 B7847281 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B7847281.png)
2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a phenyl group substituted with an ethyl group and a methyl group on the oxazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the condensation of 4-ethylbenzaldehyde with an appropriate amino acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) and acetic anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.
化学反応の分析
Types of Reactions: 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce different functional groups onto the phenyl or oxazole rings.
科学的研究の応用
2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and the phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- 2-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
- 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
- 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Comparison: Compared to similar compounds, 2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid exhibits unique properties due to the presence of the ethyl group on the phenyl ring. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity. The comparison highlights the importance of structural variations in determining the specific characteristics and applications of each compound.
特性
IUPAC Name |
2-[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-10-4-6-11(7-5-10)14-15-12(8-13(16)17)9(2)18-14/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKKNZZZCGZIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B7847211.png)
![2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847215.png)
![2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847221.png)
![Benzyl[2-(4-methylpiperidin-1-yl)ethyl]amine](/img/structure/B7847247.png)



![Cyclopentyl [4-(trifluoromethyl)phenyl]methanol](/img/structure/B7847274.png)





